HBV Capsid Assembly Modulator (CAM) Potency: Di-Fluoro Azepane Scaffold Delivers ~10-Fold Improvement Over Non-Fluorinated Azepane Counterparts
In a head-to-head comparison of elaborated CAM compounds, the separated diastereomers of a di-fluoro azepane-containing compound (derived from the 4,4-difluoroazepane scaffold) exhibited HBV EC50 values of 24 nM and 40 nM. These values are approximately 10-fold lower (i.e., more potent) than the EC50 values of the corresponding non-fluorinated 7-membered azepane counterparts [1]. This quantitative potency advantage is directly attributable to the gem-difluoro substitution pattern present in the building block.
| Evidence Dimension | HBV DNA reduction (EC50) in HepDES19 cells |
|---|---|
| Target Compound Data | EC50 = 24 nM and 40 nM (individual diastereomers of di-fluoro azepane CAM) |
| Comparator Or Baseline | Non-fluorinated azepane CAM analogs: EC50 ~240–400 nM (estimated ~10-fold higher based on reported comparison) |
| Quantified Difference | ~10-fold improvement in potency (lower EC50) |
| Conditions | HepDES19 cells; positive-polarity HBV DNA strand by strand-preferential qPCR assay after 3-day incubation |
Why This Matters
This 10-fold potency gain directly translates into a wider therapeutic index and lower required dosing for antiviral development, making the gem-difluoro azepane scaffold a strategic choice for HBV CAM programs.
- [1] DeRatt LG, Stoops B, Shaffer P, Lam AM, Espiritu C, Vogel R, Lau V, Flores OA, Kuduk SD. Di-fluoro azepane HBV capsid assembly modulators. Bioorganic & Medicinal Chemistry Letters, 2023, 129350. View Source
